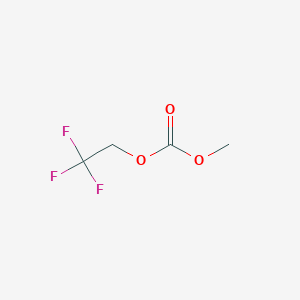

Methyl 2,2,2-trifluoroethyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPVMEKUJUKTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590869 | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156783-95-8 | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,2,2-trifluoroethyl carbonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 2,2,2-trifluoroethyl carbonate (MTFEC)

This compound (MTFEC), also known as FEMC, is a fluorinated linear carbonate that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, imparted by the electron-withdrawing trifluoroethyl group, make it a compound of high interest. MTFEC is a colorless liquid with the chemical formula C₄H₅F₃O₃.[1][2] It serves as a crucial component in advanced technologies, most notably as a high-performance electrolyte additive for lithium-ion batteries, where it enhances thermal stability, cycling performance, and safety, particularly in high-voltage applications.[3][4] Beyond energy storage, MTFEC is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl moiety can improve metabolic stability and bioavailability.[5] It also finds use as a specialty solvent in chemical processes.[5]

This guide provides an in-depth exploration of the primary synthesis protocols for MTFEC, focusing on the underlying chemical principles, step-by-step methodologies, and critical safety considerations.

Core Synthesis Methodologies: A Comparative Analysis

The synthesis of MTFEC can be approached through several pathways. The choice of method often depends on factors such as scale, available starting materials, and tolerance for hazardous reagents. The most prevalent and well-documented method involves the reaction of a chloroformate with 2,2,2-trifluoroethanol. Greener, phosgene-free alternatives, such as transesterification, are also gaining traction.

Method 1: Nucleophilic Acyl Substitution using Methyl Chloroformate

This is the most direct and widely employed laboratory-scale synthesis of MTFEC. The reaction proceeds via a nucleophilic acyl substitution mechanism where the weakly nucleophilic 2,2,2-trifluoroethanol attacks the electrophilic carbonyl carbon of methyl chloroformate.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[6] This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and also prevents potential acid-catalyzed side reactions.

-

Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is used to dissolve the reactants and facilitate the reaction without participating in it. Anhydrous conditions are critical as methyl chloroformate readily hydrolyzes in the presence of water to form methanol, HCl, and CO₂, reducing the yield and creating pressure buildup.[7][8]

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the base and the generated HCl. Allowing the reaction to slowly warm to room temperature ensures completion without promoting side reactions or excessive off-gassing.

Experimental Workflow Diagram

Caption: Workflow for MTFEC synthesis via the methyl chloroformate route.

Detailed Step-by-Step Protocol:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is charged with 2,2,2-trifluoroethanol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Pyridine (1.1 eq.) is added to the flask, and the solution is stirred.

-

Cooling: The reaction vessel is cooled to 0 °C using an ice-water bath.

-

Reagent Addition: Methyl chloroformate (1.05 eq.) is added dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12-16 hours to ensure complete conversion.

-

Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is transferred to a separatory funnel and washed sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by fractional vacuum distillation to yield this compound as a colorless liquid.

Advantages:

-

High yields and purity are often achievable.

-

The reaction is generally straightforward and reliable for laboratory scales.

-

Reaction conditions are relatively mild.

Disadvantages:

-

High Toxicity of Reagent: Methyl chloroformate is highly toxic, corrosive, flammable, and a lachrymator.[9][10] It is fatal if inhaled and causes severe skin burns. Extreme caution and a certified chemical fume hood are mandatory.

-

Formation of a solid byproduct (hydrochloride salt) can sometimes make stirring difficult.

Method 2: Phosgene-Free Synthesis via Transesterification

As a greener alternative, transesterification of dimethyl carbonate (DMC) with 2,2,2-trifluoroethanol offers a pathway that avoids the use of highly toxic phosgene derivatives.[11] This reaction is an equilibrium process that typically requires a catalyst and a method to remove the methanol byproduct to drive the reaction to completion.

Reaction Scheme: CH₃OC(O)OCH₃ (DMC) + CF₃CH₂OH ⇌ CH₃OC(O)OCH₂CF₃ (MTFEC) + CH₃OH

Causality Behind Experimental Choices:

-

Catalyst: A variety of catalysts can be employed, including basic catalysts (e.g., potassium carbonate, sodium methoxide) or Lewis acids.[12] The catalyst activates either the DMC or the alcohol to facilitate the nucleophilic exchange.

-

Driving Equilibrium: The removal of the methanol byproduct is crucial for achieving a high yield. This is typically accomplished by fractional distillation during the reaction, taking advantage of the lower boiling point of methanol compared to the other components.

Reaction Mechanism Diagram

Caption: Simplified mechanism for base-catalyzed transesterification.

General Protocol Outline:

-

A reaction vessel equipped with a fractional distillation column is charged with dimethyl carbonate (in excess), 2,2,2-trifluoroethanol, and a suitable catalyst (e.g., K₂CO₃).

-

The mixture is heated to reflux.

-

The lower-boiling methanol is continuously removed from the reaction mixture via the distillation column.

-

The reaction progress is monitored by GC or ¹H NMR.

-

Upon completion, the catalyst is filtered off, and the excess DMC is removed by distillation.

-

The remaining product is purified by vacuum distillation.

Advantages:

-

Improved Safety: Avoids the use of highly toxic methyl chloroformate or phosgene.[11][13][14] Dimethyl carbonate is considered a green reagent with low toxicity.[14]

-

Atom Economy: The reaction has good atom economy.

Disadvantages:

-

Equilibrium-limited reaction requires specific apparatus (distillation column) to drive to completion.

-

May require higher temperatures and longer reaction times compared to the chloroformate method.

-

Catalyst selection and optimization may be necessary.[12]

Method 3: Synthesis Using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that serves as a safer and more convenient-to-handle substitute for gaseous phosgene.[15][16] It can be used to generate the necessary reactive species in situ. The reaction of 2,2,2-trifluoroethanol with triphosgene can be used to prepare 2,2,2-trifluoroethyl chloroformate, which can then be reacted with methanol, or potentially in a one-pot synthesis.[15]

Advantages:

-

Avoids direct handling of highly hazardous phosgene gas.[15]

-

Triphosgene is a stable, crystalline solid, making it easier to weigh and dispense.[16]

Disadvantages:

-

Decomposition to Phosgene: Triphosgene decomposes to three equivalents of phosgene, especially in the presence of nucleophiles or catalysts.[15][16] Therefore, it must be handled with the same precautions as phosgene.

-

The reaction stoichiometry can be more complex to manage.

Quantitative Data and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₄H₅F₃O₃ | [1][2] |

| Molecular Weight | 158.08 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (Typical) | >98.0% (GC) | [1] |

| CAS Number | 156783-95-8 | [2] |

| Synthesis Method | Key Reagents | Typical Yield | Pros | Cons |

| Methyl Chloroformate | CH₃OC(O)Cl, CF₃CH₂OH, Base | High | Reliable, straightforward, mild conditions | Highly toxic/corrosive starting material |

| Transesterification | (CH₃O)₂CO, CF₃CH₂OH, Catalyst | Moderate to High | "Green" reagents, safer | Equilibrium-limited, requires methanol removal |

| Triphosgene | (Cl₃CO)₂CO, CF₃CH₂OH, CH₃OH | Moderate to High | Solid phosgene equivalent | Decomposes to toxic phosgene, requires extreme care |

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The synthesis of MTFEC involves hazardous materials that require strict adherence to safety protocols.

-

Methyl Chloroformate (CAS: 79-22-1):

-

Hazards: Highly flammable (flash point 10-18 °C), fatal if inhaled, causes severe skin burns and eye damage, highly toxic upon ingestion.[8][9] Reacts violently with water.[8]

-

Handling: Must be handled in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[7] All equipment must be grounded to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7]

-

-

2,2,2-Trifluoroethanol (CAS: 75-89-8):

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Standard PPE is required.

-

-

Triphosgene (CAS: 32315-10-9):

-

Hazards: Highly toxic. Decomposes upon heating or contact with nucleophiles to produce toxic phosgene gas.

-

Handling: Handle with extreme caution in a chemical fume hood. Avoid inhalation of dust.

-

-

This compound (MTFEC) (CAS: 156783-95-8):

-

Hazards: Flammable liquid and vapor. Causes skin and eye irritation.[17]

-

Handling: Keep away from heat and ignition sources. Use non-sparking tools. Standard PPE is required.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.

-

Conclusion

The synthesis of this compound is a critical process for advancing technologies in energy storage and specialty chemicals. While the reaction of methyl chloroformate with 2,2,2-trifluoroethanol remains a robust and high-yielding method for laboratory synthesis, its reliance on a highly toxic reagent necessitates stringent safety measures. The development and optimization of phosgene-free routes, such as transesterification with dimethyl carbonate, represent a vital step towards safer and more sustainable chemical manufacturing. Researchers and professionals must weigh the efficiency and scalability of each method against the inherent safety and environmental considerations to select the most appropriate protocol for their specific application.

References

-

Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

METHYL CHLOROFORMATE - SD Fine-Chem. (n.d.). Retrieved December 12, 2025, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved December 12, 2025, from [Link]

-

Chloroformate - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.). Retrieved December 12, 2025, from [Link]

-

Cas 156783-95-8,Carbonic acid, Methyl 2,2,2-trifluoroethyl ester | lookchem. (n.d.). Retrieved December 12, 2025, from [Link]

-

This compound | C4H5F3O3 | CID 17761042 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

-

Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | EurekAlert! (2022-09-22). Retrieved December 12, 2025, from [Link]

-

Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst - RSC Publishing. (n.d.). Retrieved December 12, 2025, from [Link]

-

Methyl chloroformate - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Phosgene-free synthesis of N-methyl-N&prime - TNO (Publications). (n.d.). Retrieved December 12, 2025, from [Link]

-

Preparation of methyl chloroformate - PrepChem.com. (n.d.). Retrieved December 12, 2025, from [Link]

-

Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation - RSC Publishing. (n.d.). Retrieved December 12, 2025, from [Link]

- WO2018016377A1 - Method for producing chloroformate compound - Google Patents. (n.d.).

-

Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing). (n.d.). Retrieved December 12, 2025, from [Link]

-

Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol over Mesoporous KF-loaded Mg-Fe Oxides - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H5F3O3 | CID 17761042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbonic acid, Methyl 2,2,2-trifluoroethyl ester | 156783-95-8 [chemicalbook.com]

- 4. Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 5. lookchem.com [lookchem.com]

- 6. Chloroformate - Wikipedia [en.wikipedia.org]

- 7. framochem.com [framochem.com]

- 8. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. METHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. publications.tno.nl [publications.tno.nl]

- 12. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 17. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to Methyl 2,2,2-trifluoroethyl Carbonate (CAS 156783-95-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 2,2,2-trifluoroethyl carbonate (MTFEC), CAS number 156783-95-8, is a fluorinated organic compound of increasing interest in various high-technology sectors. Its unique physicochemical properties, imparted by the trifluoroethyl moiety, make it a valuable component in advanced material science, particularly in the formulation of high-performance electrolytes for lithium-ion batteries. Furthermore, its reactivity as an electrophilic reagent opens avenues for its application as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of MTFEC, encompassing its synthesis, physical and chemical properties, reactivity, and applications, with a particular focus on its utility for professionals in research and drug development. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to facilitate its effective and safe use in a laboratory setting.

Introduction

This compound, also known as Carbonic Acid, Methyl 2,2,2-Trifluoroethyl Ester or FEMC, is an asymmetric carbonate ester bearing both a methyl and a 2,2,2-trifluoroethyl group.[1][2] The presence of the highly electronegative fluorine atoms significantly influences the electronic properties of the molecule, enhancing its stability and modifying its reactivity compared to non-fluorinated analogues.[1] This unique combination of properties has led to its emergence as a key component in specialized applications, most notably as an electrolyte additive in lithium-ion batteries to improve safety and performance.[3][4] Beyond its role in energy storage, MTFEC serves as a valuable building block in organic synthesis, offering a pathway for the introduction of the trifluoroethyl group, a motif of growing importance in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

Physicochemical Properties

This compound is a colorless to light yellow, volatile liquid with a characteristic sweet, fruity odor.[5][6] It is highly flammable and should be handled with appropriate safety precautions.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 156783-95-8 | [2] |

| Molecular Formula | C4H5F3O3 | [2][5] |

| Molecular Weight | 158.08 g/mol | [2] |

| Density | 1.308 - 1.34 g/cm³ | [6] |

| Boiling Point | 74.2 °C at 760 mmHg; 90 °C (lit.); 57-59 °C at 120 mmHg | [6][7] |

| Flash Point | 0 °C | [6] |

| Refractive Index | 1.328 | [6] |

| Solubility | Soluble in organic solvents | [1] |

| Purity (typical) | >98.0% (GC) | [2] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of methyl chloroformate with 2,2,2-trifluoroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Detailed Experimental Protocol

The following protocol is a representative procedure based on methods described in the patent literature.[1]

Materials:

-

2,2,2-Trifluoroethanol

-

Methyl chloroformate

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the cooled solution.

-

Slowly add methyl chloroformate (1.05 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Note: The use of dichloromethane is common, but alternative solvents may be used to avoid its potential disadvantages.[1]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than non-fluorinated analogues like dimethyl carbonate.[6] This increased reactivity makes MTFEC a useful reagent for the introduction of the trifluoroethyl group or for the formation of other functional groups.

Nucleophilic Acyl Substitution

The primary reaction pathway for MTFEC is nucleophilic acyl substitution at the carbonyl carbon. This can be conceptualized as a two-step process involving the addition of a nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a leaving group (either methoxide or trifluoroethoxide).

The regioselectivity of the reaction (i.e., which leaving group departs) will depend on the relative leaving group abilities of methoxide and trifluoroethoxide, as well as the reaction conditions.

Reactions with Common Nucleophiles

-

Amines: Reaction with primary or secondary amines is expected to yield the corresponding trifluoroethyl carbamates or methyl carbamates. Symmetrical fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate are known to be effective condensing agents for the synthesis of ureas from amines.[7]

-

Alcohols and Phenols: In the presence of a base, MTFEC can react with alcohols or phenols via transesterification to form new carbonate esters.[6]

-

Thiols: Thiols are expected to react with MTFEC to form thiocarbonates.

Applications in Research and Development

Lithium-Ion Batteries

The most well-documented application of this compound is as a co-solvent or additive in the electrolyte of lithium-ion batteries.[3][4] Its key advantages in this context include:

-

Enhanced Thermal and Electrochemical Stability: The presence of the trifluoroethyl group contributes to a wider electrochemical stability window.[7][8]

-

Improved Safety: Fluorinated carbonates are generally less flammable than their non-fluorinated counterparts, contributing to the overall safety of the battery.

-

Formation of a Stable Solid Electrolyte Interphase (SEI): MTFEC can participate in the formation of a stable SEI layer on the electrode surface, which is crucial for long-term cycling stability and battery life.[7][9]

Pharmaceutical and Agrochemical Synthesis

While specific examples in the public domain are limited, the reactivity profile of MTFEC makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

-

Trifluoroethylating Agent: The trifluoroethyl group is a bioisostere of other small alkyl groups and can be used to modulate the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. MTFEC can serve as a reagent for the introduction of this group.

-

Protecting Group Chemistry: The methoxycarbonyl and trifluoroethoxycarbonyl groups can potentially be used as protecting groups for amines, alcohols, and thiols, with the choice of group offering different deprotection conditions.

-

Intermediate for Heterocyclic Synthesis: As a reactive C1 building block, MTFEC could be employed in the synthesis of various heterocyclic scaffolds.

Safety and Handling

This compound is a highly flammable liquid and vapor. It can cause skin and eye irritation.[6] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile fluorinated compound with a growing number of applications. Its well-established role in enhancing the performance and safety of lithium-ion batteries is a testament to its unique properties. For researchers and professionals in drug development and agrochemical synthesis, MTFEC presents an opportunity as a reactive intermediate for the introduction of the valuable trifluoroethyl motif. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in these fields. Further research into its applications in organic synthesis is warranted and is expected to reveal new and valuable transformations.

References

-

LookChem. (n.d.). Cas 156783-95-8,Carbonic acid, Methyl 2,2,2-trifluoroethyl ester. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 13). High-Purity this compound (FEMC). Retrieved from [Link]

-

Palica Chem. (n.d.). This compound (FEMC) | CAS 156783-95-8. Retrieved from [Link]

- Google Patents. (n.d.). WO2021055560A1 - Fluorinated electrolyte additives.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). This compound: High-Purity Chemical Manufacturer & Supplier in China. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2,2,2-trifluoroethyl) Carbonate. Retrieved from [Link]

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

RSC Publishing. (n.d.). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. Retrieved from [Link]

- Google Patents. (n.d.). WO 2015/179205 Al.

-

Unipd. (2024, December 27). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electr. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Preparation and characterization of trifluoroethyl aliphatic carboxylates as co-solvents for the carbonate-based electrolyte of lithium-ion batteries. Retrieved from [Link]

-

ResearchGate. (2024, April 18). Fluoroethylene Carbonate: Bis(2,2,2,) Trifluoroethyl Carbonate as High Performance Electrolyte Solvent Blend for High Voltage Application in NMC811|| Silicon Oxide‐Graphite Lithium Ion Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1).... Retrieved from [Link]

-

ACS Publications. (n.d.). Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 8. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of TFEC: Understanding Bis(2,2,2-trifluoroethyl) Carbonate Properties. Retrieved from [Link]

- Google Patents. (n.d.). US4730082A - Process for the preparation of methyltrifluoroacetate.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers from Metal Free 2,4,6-Tris-(2,2,2-trifluoro-ethoxy)-[1][4][6] Triazene.. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H5F3O3 | CID 17761042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Cas 156783-95-8,Carbonic acid, Methyl 2,2,2-trifluoroethyl ester | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4730082A - Process for the preparation of methyltrifluoroacetate - Google Patents [patents.google.com]

- 9. Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation - Energy Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Methyl 2,2,2-trifluoroethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 2,2,2-trifluoroethyl carbonate (MTFEC) is a fluorinated organic compound of increasing interest, particularly as a high-performance electrolyte additive in lithium-ion batteries.[1][2] Its unique physical properties, imparted by the trifluoromethyl group, contribute to enhanced battery stability and performance, especially under high voltage conditions.[1][3] This technical guide provides a comprehensive overview of the core physical properties of MTFEC, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies. This document is intended to serve as a practical resource for researchers and professionals working with this compound.

Introduction: The Significance of this compound

This compound, also known as FEMC, is a colorless, volatile liquid that has garnered significant attention in the field of energy storage.[3] Its primary application lies in its use as an electrolyte additive for power lithium-ion batteries. The incorporation of MTFEC into electrolyte formulations helps to expand the operating voltage range of the electrolyte, and improve both low-temperature performance and high-temperature storage stability.[2][4] The trifluoromethyl group lends the molecule notable thermal and electrochemical stability, making it a valuable component in the development of safer and more efficient battery products.[2] Beyond its role in battery technology, MTFEC also serves as a versatile reagent in organic synthesis.[3] A thorough understanding of its physical properties is paramount for its safe handling, application, and the development of new technologies.

Molecular Structure of this compound

The chemical structure of this compound is fundamental to its physical and chemical behavior. The presence of the highly electronegative fluorine atoms significantly influences the molecule's polarity and intermolecular forces.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₃ | [5][6][7] |

| Molecular Weight | 158.08 g/mol | [6][7] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Density | 1.308 g/cm³ at 25°C | [4][8] |

| Boiling Point | 103-106°C | [4][9] |

| Flash Point | 0°C (Closed Cup) | [4][8] |

| Refractive Index | 1.328 at 25°C | [4][8] |

| Purity | ≥98.0% (GC) | [7] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for both quality control and research applications. The following section details the standard methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

Causality: The boiling point is a fundamental property that reflects the strength of intermolecular forces. The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of liquid. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Preparation: A small amount (a few drops) of this compound is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is then placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the bottom of the fusion tube is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed.

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Measurement: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[10]

Determination of Density (Pycnometer Method)

Causality: Density is an intrinsic property of a substance, defined as its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids by accurately measuring a fixed volume of the liquid.

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a specific, calibrated volume) is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the exterior.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[1]

Determination of Refractive Index (Abbe Refractometer)

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark section. The dividing line is brought into sharp focus and aligned with the crosshairs.

-

Reading: The refractive index is then read from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.[11][12]

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

Causality: The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standardized test for determining the flash point of flammable liquids.[13] The closed-cup apparatus simulates a contained environment, providing a more conservative and safer measure of flammability.[2][7]

Methodology:

-

Apparatus Setup: A specified volume of this compound is placed in the test cup of the Pensky-Martens apparatus.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.[2][13]

Safety and Handling

This compound is a flammable liquid and vapor.[10][13][14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[10][13][14] Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[13] Keep away from heat, sparks, open flames, and hot surfaces.[13][14]

Conclusion

The physical properties of this compound are integral to its function and application, particularly in the advancement of lithium-ion battery technology. This guide has provided a detailed overview of these properties and the experimental methodologies for their determination. By understanding and applying these principles, researchers and drug development professionals can effectively and safely utilize this compound in their work, fostering innovation and discovery.

References

- Biosynth. (2022, March 1).

- ChemicalBook. (2023, October 22). Carbonic acid, Methyl 2,2,2-trifluoroethyl ester | 156783-95-8.

- Cheeradd. Methyl(2,2,2-trifluoroethyl)

- Fluoromart.

- Sigma-Aldrich. Methyl (2,2,2-trifluoroethyl)

- Synquest Labs. (2023, April 13).

- PubChem.

- CymitQuimica.

- FUJIFILM Wako Chemicals.

- KISHIDA CHEMICAL CO., LTD. (2023, June 13).

- chemBlink.

- Argonne National Laboratory. (2015, August 20). Description Methyl (2,2,2-trifluoroethyl)

- Sigma-Aldrich. Methyl (2,2,2-trifluoroethyl)

- RSC Publishing. (2023). Enabling a non-flammable methyl(2,2,2-trifluoroethyl)

- lookchem. Cas 156783-95-8,Carbonic acid, Methyl 2,2,2-trifluoroethyl ester.

- Hebei Shengtai Material Co., Ltd.

- ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl)

- Tokyo Chemical Industry Co., Ltd. (APAC).

- Chemistry LibreTexts. (2023, August 20). 10: Refractive Index.

- Mettler Toledo.

- Chemistry LibreTexts. (2022, May 5). 6.

Sources

- 1. mt.com [mt.com]

- 2. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. labcompare.com [labcompare.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Introduction: A Fluorinated Carbonate of Strategic Importance

An In-Depth Technical Guide to Methyl 2,2,2-trifluoroethyl Carbonate (MTFEC)

This compound (MTFEC), also known as FEMC, is a fluorinated organic compound that has garnered significant attention across various scientific disciplines. While its utility extends to being a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its most prominent and researched application lies in the field of energy storage, specifically as a high-performance additive in electrolytes for lithium-ion batteries.[1][2]

The strategic incorporation of fluorine atoms into the ethyl group imparts a unique combination of properties, including enhanced thermal and electrochemical stability, making it a valuable component for developing safer, more durable, and higher-voltage energy storage systems.[2][3] This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of MTFEC, from its fundamental physicochemical properties to its synthesis, applications, and handling protocols.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the core properties of MTFEC is fundamental to its application. The compound is a colorless to light yellow liquid under standard conditions.[4][5] Its key quantitative data are summarized below.

Core Properties

The molecular weight of this compound is 158.08 g/mol .[4][6] Its chemical structure and formula are central to its function.

| Property | Value | Source(s) |

| Molecular Weight | 158.08 g/mol | [4][7] |

| Molecular Formula | C₄H₅F₃O₃ | [4][6][8] |

| CAS Number | 156783-95-8 | [4][6] |

| Density | ~1.308 - 1.34 g/mL | [1][9] |

| Boiling Point | 74.2 - 106 °C | [1][7] |

| Flash Point | ~37 - 38 °C | [7] |

| IUPAC Name | This compound | [6] |

| Synonyms | FEMC, Carbonic Acid Methyl 2,2,2-Trifluoroethyl Ester | [4][6] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of MTFEC. Analytical data from Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are consistent with its assigned structure, providing a reliable method for identity and purity confirmation in a laboratory setting.[7]

PART 2: Synthesis and Reactivity

General Synthesis Pathway

The synthesis of unsymmetrical carbonates like MTFEC can be achieved through several routes. A common conceptual pathway involves the reaction of a chloroformate with an alcohol or a transesterification reaction between a simple dialkyl carbonate (like dimethyl carbonate) and 2,2,2-trifluoroethanol. The electron-withdrawing nature of the trifluoroethyl group influences the reactivity of the starting materials and the stability of the final product.[10] An effective method using calcium salts has also been developed to facilitate the synthesis of unsymmetrical carbonates in high yield and purity.[1]

Caption: Generalized synthesis pathway for MTFEC via transesterification.

Reactivity Insights

The reactivity of MTFEC is dominated by the carbonate functional group, flanked by a methyl group and an electron-poor trifluoroethyl group. This asymmetry makes it a target for nucleophilic attack. The trifluoroethyl group is a good leaving group, which can be relevant in certain reaction mechanisms, particularly in the context of electrolyte decomposition and the formation of passivation layers on battery electrodes.

PART 3: Core Application in Lithium-Ion Battery Electrolytes

The most significant application of MTFEC is as a co-solvent or additive in non-aqueous electrolytes for lithium-ion batteries (LIBs).[5] Its inclusion addresses several critical challenges in battery technology, particularly for high-voltage systems.

Mechanism of Action: Enhancing the Solid Electrolyte Interphase (SEI)

In LIBs, a stable passivation layer, known as the Solid Electrolyte Interphase (SEI), must form on the electrode surfaces to prevent continuous electrolyte decomposition. MTFEC plays a crucial role in forming a robust and stable SEI, especially on the cathode.[2]

Causality: The high oxidation stability of MTFEC, conferred by its electronegative fluorine atoms, allows the electrolyte to operate at higher voltages without rapid degradation. When it does decompose at the electrode interface, it forms a stable, fluorine-rich passivation layer. This layer is ionically conductive (allowing Li⁺ transport) but electronically insulating, which is the ideal characteristic for a protective SEI.[2][11] This leads to enhanced discharge capacity, improved cycling stability, and a longer battery lifespan.[2]

Caption: Role of MTFEC in forming a protective SEI on a high-voltage cathode.

Key Advantages in Battery Performance:

-

High-Voltage Stability: Enables operation with next-generation high-voltage cathode materials.[2]

-

Improved Safety: Contributes to the non-flammability of the electrolyte, a critical safety factor.[3][11] Research into related compounds like bis(2,2,2-trifluoroethyl) carbonate (TFEC) further highlights the fire-retardant benefits of the trifluoroethyl moiety.[12][13]

-

Enhanced Cycle Life: The stable SEI minimizes parasitic reactions, leading to better capacity retention over hundreds of charge-discharge cycles.[2]

-

Low-Temperature Performance: Can improve the operational efficiency of batteries in cold environments.[3][9]

PART 4: Experimental Protocol

This section provides a representative protocol for preparing a fluorinated electrolyte for use in LIB cell testing. This protocol is a self-validating system; the performance of the resulting battery cell (e.g., cycling stability, coulombic efficiency) serves as the ultimate validation of the electrolyte's quality and formulation.

Protocol: Preparation of a MTFEC-Containing Electrolyte

Objective: To prepare 50 mL of a 1M LiPF₆ electrolyte in a baseline solvent mixture with 5% by weight of MTFEC as an additive.

Materials:

-

Lithium hexafluorophosphate (LiPF₆), battery grade, >99.9%

-

Ethylene carbonate (EC), anhydrous, battery grade

-

Ethyl methyl carbonate (EMC), anhydrous, battery grade

-

This compound (MTFEC), anhydrous, battery grade

-

Argon-filled glovebox with H₂O and O₂ levels <0.5 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and precision balance

Methodology:

-

Environment Control (Trustworthiness Pillar): Transfer all solvents, salts, and equipment into an argon-filled glovebox. This is a critical step, as even trace amounts of moisture can react with LiPF₆ to form hydrofluoric acid (HF), which severely degrades battery components.

-

Solvent Preparation: a. Prepare the baseline solvent by mixing EC and EMC in a 3:7 weight ratio. For this protocol, this will be approximately 47.5 g of total solvent before the additive is included. b. Tare a clean, dry beaker on the balance. Add approximately 14.25 g of EC and 33.25 g of EMC. Record the exact masses.

-

Additive Incorporation (Expertise Pillar): a. Calculate 5% of the total solvent weight to determine the required mass of MTFEC. Assuming a total solvent mass of 50 g (for density approximation), this would be 2.5 g. b. Add 2.5 g of MTFEC to the EC/EMC mixture. c. The causality for using a small percentage (e.g., 5 wt%) is that this amount is often sufficient to form an effective SEI without negatively impacting other electrolyte properties like ionic conductivity.[2]

-

Salt Dissolution: a. Calculate the required mass of LiPF₆ for a 1M concentration in 50 mL of the final solvent mixture. Note: This requires an accurate density measurement or approximation of the final solvent blend. b. Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring gently. The dissolution is endothermic. c. Continue stirring until the salt is fully dissolved and the solution is clear and homogeneous.

-

Finalization and Storage: a. Transfer the final electrolyte to a tightly sealed, labeled container. b. Store inside the glovebox until use. The electrolyte is now ready for coin cell assembly and electrochemical testing.

PART 5: Safety and Handling

MTFEC is a flammable liquid and requires careful handling in a laboratory environment.[14]

-

Hazards:

-

Handling Precautions (Self-Validating Safety System):

-

Use only in a well-ventilated area, preferably a chemical fume hood.[14]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use explosion-proof electrical equipment and non-sparking tools.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Avoid breathing vapors or mist.[14]

-

-

Storage:

-

Store in a cool, dry, well-ventilated place away from direct sunlight.[1]

-

Keep the container tightly closed.

-

Conclusion

This compound stands out as a key enabling material, particularly in the advancement of lithium-ion battery technology. Its unique molecular structure, characterized by the trifluoroethyl group, provides a direct pathway to enhancing the electrochemical stability, safety, and longevity of high-voltage energy storage systems. The principles guiding its application—namely, the formation of a stable, fluorine-rich solid electrolyte interphase—are well-established. While its role as a synthetic intermediate in other fields is noted, its impact on materials science is currently the most profound. Continued research will likely focus on optimizing its concentration in complex electrolyte formulations and exploring synergistic effects with other advanced additives to further push the boundaries of battery performance.

References

-

Hebei Shengtai Material Co., Ltd. (n.d.). This compound (FEMC). Retrieved from [Link]

-

LookChem. (n.d.). Cas 156783-95-8, Carbonic acid, Methyl 2,2,2-trifluoroethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: this compound. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl trifluoroethyl carbonate. Retrieved from [Link]

-

Argonne National Laboratory. (2015). Analysis of Methyl (2,2,2-trifluoroethyl) carbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1) from carbon dioxide as a carbonyl source. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of [1-(Methoxymethylcarbamoyl)ethyl] phosphonic acid bis-(2,2,2-trifluoroethyl) ester. Retrieved from [Link]

-

Cremer, T., et al. (2024). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. Energy Advances. Retrieved from [Link]

-

University of Padua. (2024). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. Retrieved from [Link]

-

Zhangjiagang Cheeradd Electronics Co., Ltd. (n.d.). Methyl(2,2,2-trifluoroethyl) carbonate. Retrieved from [Link]

-

ACS Publications. (2023). Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. Energy & Fuels. Retrieved from [Link]

-

RSC Publishing. (2021). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. RSC Applied Interfaces. Retrieved from [Link]

Sources

- 1. Cas 156783-95-8,Carbonic acid, Methyl 2,2,2-trifluoroethyl ester | lookchem [lookchem.com]

- 2. Carbonic acid, Methyl 2,2,2-trifluoroethyl ester | 156783-95-8 [chemicalbook.com]

- 3. 156783-95-8 | this compound [fluoromart.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 156783-95-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. This compound | C4H5F3O3 | CID 17761042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. anl.gov [anl.gov]

- 8. This compound (FEMC)-Hebei Shengtai Material Co., Ltd. [en.suntechem.com]

- 9. Methyl(2,2,2-trifluoroethyl) carbonate [cheerchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]

- 14. kishida.co.jp [kishida.co.jp]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,2,2-trifluoroethyl carbonate

Introduction to Methyl 2,2,2-trifluoroethyl carbonate (MTFEC)

This compound (CAS No: 156783-95-8), also known as Carbonic Acid Methyl 2,2,2-Trifluoroethyl Ester or FEMC, is a fluorinated linear carbonate that has garnered significant attention in advanced materials science and chemical synthesis.[1] Its molecular structure, which combines a methyl carbonate group with a trifluoroethyl group, imparts a unique set of properties, including high thermal and electrochemical stability.[2][3][4]

This guide provides a comprehensive technical overview of two of its core physicochemical properties—boiling point and density. It is intended for researchers, scientists, and professionals in drug development and materials science, particularly in the field of energy storage, where MTFEC is a critical component. We will delve into the reported values for these properties, the methodologies for their determination, and the compound's significant applications and safety protocols.

Core Physicochemical Properties: Boiling Point & Density

The precise characterization of a compound's physical properties is fundamental to its application. For MTFEC, boiling point and density are critical parameters for process design, safety assessments, and performance modeling in its role as a solvent or electrolyte component.

Data Summary

The quantitative data for the boiling point and density of this compound are summarized below. It is crucial to note the conditions under which these values were measured, as they can significantly influence the results.

| Property | Value | Conditions | Source |

| Boiling Point | 103 °C | Not Specified | [5] |

| 90 °C | "lit." (literature) | [2] | |

| 74.2 °C | at 760 mmHg | [6] | |

| 57 - 59 °C | at 120 mmHg | [1] | |

| Density | 1.308 g/cm³ | at 25 °C | [5] |

| 1.34 g/mL | "lit." (literature) | [2] | |

| 1.33 g/cm³ | at 20 °C | [7] |

Analysis of Discrepancies and Causality

Boiling Point: The variance in the reported boiling points highlights a critical principle in physical chemistry: the dependence of boiling point on ambient pressure. The value of 57-59 °C was explicitly measured under a vacuum (120 mmHg), which is significantly lower than standard atmospheric pressure (760 mmHg).[1] Lowering the pressure reduces the external force on the liquid's surface, allowing it to boil at a lower temperature. The values of 74.2 °C, 90 °C, and 103 °C were likely measured at or near standard atmospheric pressure.[2][5][6] This demonstrates the necessity for researchers to report the pressure at which a boiling point is determined to ensure data reproducibility and validity.

Density: The reported density values show less variation and are generally consistent. The minor differences can be attributed to the temperature at which the measurements were conducted (20 °C vs. 25 °C).[5][7] As with most liquids, the density of MTFEC decreases slightly as the temperature increases. The value of 1.34 g/mL is cited from literature without a specified temperature but falls within the expected range.[2]

Significance and Applications

The unique properties of MTFEC make it a valuable compound in several high-technology fields.

Primary Application: Lithium-Ion Battery Electrolytes

MTFEC's most prominent application is as a high-performance additive in electrolytes for lithium-ion batteries.[2][3][5] Its role is multifaceted and critical for next-generation energy storage:

-

Enhanced Stability: Its outstanding thermal and electrochemical stability makes it a reliable choice for high-voltage and high-temperature battery applications.[2][3][4]

-

Improved Performance: It expands the operating voltage range of the electrolyte and improves both low-temperature performance and high-temperature storage capabilities.[5]

-

SEI Formation: MTFEC is instrumental in forming a stable solid electrolyte interphase (SEI) on the electrode surfaces.[8] This passivating layer is crucial for protecting the electrodes, enhancing discharge capacity, and improving the overall cycle life and stability of the battery.[3][8]

Other Industrial Uses

Beyond energy storage, MTFEC serves as a versatile chemical intermediate and solvent:

-

Pharmaceutical and Agrochemical Synthesis: It is used as an intermediate in the synthesis of various drugs and agrochemicals, such as pesticides and herbicides.[6]

-

Solvent Applications: Its ability to dissolve a wide range of substances makes it a useful solvent in various chemical processes.[6]

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, the protocols for determining these properties must be robust and self-validating. The following sections outline standard, reliable methodologies.

Workflow for Physicochemical Characterization

The logical flow for determining the boiling point and density of a liquid sample like MTFEC is depicted in the following diagram. This workflow ensures that all necessary steps, from sample verification to final data analysis, are systematically followed.

Caption: Experimental workflow for determining the boiling point and density of MTFEC.

Protocol: Boiling Point Determination via Simple Distillation

This method is chosen for its reliability and direct measurement of the liquid-vapor equilibrium temperature.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A stable temperature plateau during distillation indicates the boiling point.

-

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a sample of MTFEC (approx. 20-30 mL) and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: As the liquid heats and begins to boil, observe the thermometer. Record the temperature when it stabilizes while vapor is consistently condensing and dripping into the collection flask. This stable temperature is the boiling point.

-

Pressure Reading: Simultaneously, record the ambient barometric pressure using a barometer.

-

Validation: The sharpness and stability of the temperature plateau serve as an internal validation of the sample's purity. Impurities would result in a gradual temperature rise during distillation.

-

Protocol: Density Determination via Pycnometry

The pycnometer method is a highly accurate and precise technique for determining the density of liquids.

-

Principle: Density is calculated from the mass of a sample that completely fills a container of a known, calibrated volume (the pycnometer).

-

Methodology:

-

Calibration:

-

Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

-

Weigh the empty, dry pycnometer on an analytical balance (m_empty).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C).

-

Weigh the water-filled pycnometer (m_water).

-

Calculate the volume of the pycnometer (V) using the known density of water at that temperature: V = (m_water - m_empty) / ρ_water.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the MTFEC sample, ensuring it reaches the same temperature as the calibration step.

-

Weigh the sample-filled pycnometer (m_sample).

-

-

Calculation:

-

Calculate the mass of the MTFEC sample: m_MTFEC = m_sample - m_empty.

-

Calculate the density of MTFEC: ρ_MTFEC = m_MTFEC / V.

-

-

Validation: Repeat the measurement at least three times to ensure consistency and calculate the mean and standard deviation. The low standard deviation of the measurements validates the precision of the result.

-

Safety, Handling, and Storage

Given its chemical nature, proper handling of MTFEC is paramount for laboratory safety.

-

Hazard Identification: MTFEC is classified as a flammable liquid and vapor.[7][9] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[7][9][10]

-

Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7] Emergency eye wash stations and safety showers should be readily accessible.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or glasses, and a lab coat.[1][7] In case of insufficient ventilation, appropriate respiratory protection should be worn.[7]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use explosion-proof electrical equipment and non-sparking tools.[7]

-

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][9] Keep the container tightly closed to prevent moisture contamination and evaporation.[1][7][9]

Conclusion

This compound is a specialty chemical with well-defined, albeit condition-dependent, physical properties. Its boiling point is highly sensitive to pressure, a factor that must be accounted for in both experimental work and literature review. Its density is consistent with that of a moderately dense organic liquid. The true value of MTFEC lies in its application, particularly in enhancing the performance and safety of high-voltage lithium-ion batteries, where its unique electrochemical stability is leveraged. A thorough understanding of its properties, coupled with rigorous experimental and safety protocols, is essential for its effective and safe utilization in research and development.

References

- Title: Methyl(2,2,2-trifluoroethyl)

- Title: Methyl (2,2,2-trifluoroethyl)

- Title: this compound, high purity - Safety Data Sheet Source: Synquest Labs URL

- Title: Carbonic acid, Methyl 2,2,2-trifluoroethyl ester Source: ChemicalBook URL

- Source: KISHIDA CHEMICAL CO., LTD.

- Title: 156783-95-8 | this compound Source: Fluoromart URL

- Title: SAFETY DATA SHEET - this compound Source: FUJIFILM Wako Chemicals URL

- Title: Methyl (2,2,2-trifluoroethyl)

- Title: this compound | C4H5F3O3 Source: PubChem URL

- Title: Cas 156783-95-8,Carbonic acid, Methyl 2,2,2-trifluoroethyl ester Source: LookChem URL

- Title: this compound Source: TCI Chemicals URL

- Source: Tokyo Chemical Industry Co., Ltd. (APAC)

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Methyl (2,2,2-trifluoroethyl) carbonate battery grade 156783-95-8 [sigmaaldrich.com]

- 3. Carbonic acid, Methyl 2,2,2-trifluoroethyl ester | 156783-95-8 [chemicalbook.com]

- 4. 156783-95-8 | this compound [fluoromart.com]

- 5. Methyl(2,2,2-trifluoroethyl) carbonate [cheerchem.com]

- 6. Cas 156783-95-8,Carbonic acid, Methyl 2,2,2-trifluoroethyl ester | lookchem [lookchem.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. Methyl (2,2,2-trifluoroethyl) carbonate battery grade 156783-95-8 [sigmaaldrich.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. This compound | C4H5F3O3 | CID 17761042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2,2,2-trifluoroethyl carbonate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Methyl 2,2,2-trifluoroethyl Carbonate

For researchers, scientists, and drug development professionals, the introduction of novel reagents is a constant in the pursuit of innovation. This compound (MTFC), a fluorinated organic compound, is gaining traction in various applications, including as a component in advanced battery electrolytes and as a versatile chemical intermediate.[1][2][3] Its unique properties, however, necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for MTFC, offering practical, field-proven insights to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5] A clear understanding of these hazards is the foundation of safe laboratory practice.

GHS Classification:

-

Serious Eye Damage/Eye Irritation: Category 2A[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[4][5]

The primary hazards associated with MTFC are its flammability and its irritant effects on the skin, eyes, and respiratory system.[4][5][7] The signal word for this chemical is "Warning".[4][5]

Hazard Statements (H-statements):

Precautionary Statements (P-statements):

A comprehensive list of precautionary statements dictates the necessary measures to mitigate the risks associated with MTFC. These are grouped into four categories: Prevention, Response, Storage, and Disposal.

| Category | P-statement | Description |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] |

| P233 | Keep container tightly closed.[4] | |

| P240 | Ground and bond container and receiving equipment.[4] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[4] | |

| P242 | Use non-sparking tools.[4] | |

| P243 | Take action to prevent static discharges.[4] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | |

| P264 | Wash hands thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][8] | |

| Response | P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P370 + P378 | In case of fire: Use appropriate media to extinguish.[4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4][9] |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[4] | |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |

GHS Pictograms:

Caption: GHS pictograms for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of MTFC is crucial for its safe handling and for anticipating its behavior under various experimental conditions.

| Property | Value |

| Chemical Formula | C4H5F3O3[4][10] |

| Molecular Weight | 158.08 g/mol [6][7] |

| Appearance | Colorless to light yellow clear liquid[11] |

| Density | 1.33 g/cm³ (at 20°C)[4] |

| Flash Point | 38°C (100.4°F)[6] |

| Boiling Point | 74.2°C at 760 mmHg[3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and preventing accidents.

Engineering Controls

The primary line of defense against exposure to MTFC is the use of appropriate engineering controls.

-

Ventilation: Always handle MTFC in a well-ventilated area.[4] A certified chemical fume hood is essential to capture and exhaust vapors, preventing inhalation.

-

Explosion-Proof Equipment: Due to its flammability, all electrical equipment, including stirring plates, vacuum pumps, and lighting, must be explosion-proof.[4]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that all containers and receiving equipment are properly grounded and bonded.[4]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a critical barrier against direct contact with MTFC.

Caption: Recommended PPE for handling MTFC.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12] A face shield should be worn in situations where there is a risk of splashing.[8]

-

Skin Protection: Wear a flame-resistant lab coat and impervious gloves, such as nitrile or neoprene.[4][8] Always inspect gloves for signs of degradation or puncture before use.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[12]

Storage

Proper storage of MTFC is crucial to maintain its stability and prevent hazardous situations.

-

Container: Keep the container tightly closed in an upright position to prevent leakage.[4][9]

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][10] The storage area should be designated for flammable liquids.

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[13]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, call a poison control center or doctor.[4]

-

Skin Contact: If on skin, immediately take off all contaminated clothing.[4] Rinse the skin with plenty of water or shower.[4] If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention if irritation persists.[4][5]

-

Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting.[8] Call a poison control center or doctor immediately.[5][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][13]

-

Unsuitable Extinguishing Media: Do not use a direct jet of water, as this may spread the fire.[4]

-

Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back.[13] Combustion may produce irritating and toxic gases, including carbon oxides and hydrogen fluoride.[4][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel from the area.[4] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[4]

-

Containment and Cleanup: For small spills, absorb with an inert material such as dry sand or earth and place in a suitable container for disposal.[4] For large spills, dike the area to contain the spill and collect the material with a pump or vacuum.[10] Use non-sparking tools during cleanup.[4]

Caption: Step-by-step workflow for responding to a spill of MTFC.

Toxicological and Ecological Information

Disposal Considerations

Waste from residues and contaminated packaging must be disposed of in accordance with applicable regional, national, and local laws and regulations.[4][5] It is recommended to dispose of this material as industrial waste.[4]

Conclusion

This compound is a valuable compound with promising applications. However, its hazardous properties necessitate a proactive and informed approach to safety. By understanding its GHS classification, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this chemical with confidence and ensure a safe laboratory environment.

References

- KISHIDA CHEMICAL CO., LTD. (2025).

- FUJIFILM Wako Chemicals. (2023).

-

PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- TCI Chemicals. (n.d.).

- Synquest Labs. (2023).